molecular formula C15H18O4 B12542956 4-(Benzyloxy)but-2-en-1-yl 3-oxobutanoate CAS No. 653598-75-5

4-(Benzyloxy)but-2-en-1-yl 3-oxobutanoate

Cat. No.: B12542956
CAS No.: 653598-75-5
M. Wt: 262.30 g/mol
InChI Key: VCPNKUVFLZTRCV-UHFFFAOYSA-N
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Description

4-(Benzyloxy)but-2-en-1-yl 3-oxobutanoate is a chemical compound of interest in organic and medicinal chemistry research. Its structure features a 3-oxobutanoate ester linked to a 4-(benzyloxy)but-2-en-1-yl chain. The benzyloxy-protected unsaturated chain is a functional group known to be utilized in stereoselective synthetic processes, such as the allyl-transfer reaction for the synthesis of homoallylic alcohols . Meanwhile, the 3-oxobutanoate (acetoacetate) moiety is a common building block in synthetic chemistry, serving as a precursor for various heterocycles and complex molecules . Compounds containing the benzyloxy group have shown significant research value in the development of novel bioactive molecules. Recent studies highlight that N-benzyloxy amino acid derivatives can be designed as potent and selective inhibitors of bacterial virulence factors, such as LasB elastase from Pseudomonas aeruginosa, representing a promising anti-virulence strategy against multidrug-resistant pathogens . This reagent is provided For Research Use Only and is intended for use in laboratory chemicals research. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

653598-75-5

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

4-phenylmethoxybut-2-enyl 3-oxobutanoate

InChI

InChI=1S/C15H18O4/c1-13(16)11-15(17)19-10-6-5-9-18-12-14-7-3-2-4-8-14/h2-8H,9-12H2,1H3

InChI Key

VCPNKUVFLZTRCV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)OCC=CCOCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Wittig Olefination Approach

A method adapted from Clarke et al. (2007) involves:

  • Mono-benzylation of buten-1,4-diol : Treatment with NaH and benzyl chloride in THF/DMSO yields 4-benzyloxybut-2-en-1-ol.
  • Oxidation and bromination : Parikh-Doering oxidation converts the diol to an aldehyde, followed by bromination with Br₂ and pyridine to install a bromine atom.
  • Wittig reaction : Reaction with methyl (triphenylphosphoranylidene)acetate introduces the second double bond, yielding the trans-configured diene.

Key Data :

Step Reagents/Conditions Yield
Mono-benzylation NaH, BnCl, THF/DMSO, 0°C → rt 78%
Bromination-Wittig Br₂, pyridine, CH₂Cl₂, 0°C → rt 64–70%

Alkylation-Protection Strategy

An alternative route from Hagiwara et al. (1992) employs:

  • Alkylation of 2-benzyloxyhexanal : Reaction with methyl acetoacetate enolate under TiCl₄ catalysis forms the allylic alcohol.
  • Selective reduction : Sodium borohydride reduces the ketone to the alcohol without epimerization.

Synthesis of 3-Oxobutanoate Derivatives

The 3-oxobutanoate component is commonly derived from methyl or ethyl acetoacetate .

Direct Esterification via Acyl Chlorides

A method from ChemicalBook (2016) illustrates:

  • Preparation of 3-oxobutanoyl chloride : Acetoacetic acid reacts with thionyl chloride (SOCl₂) in anhydrous DCM.
  • Esterification : The acyl chloride reacts with 4-(benzyloxy)but-2-en-1-ol in pyridine/DCM at 0°C.

Key Data :

Step Reagents/Conditions Yield
Acyl chloride formation SOCl₂, DCM, reflux, 2 h 95%
Esterification Pyridine, DCM, 0°C → rt, 12 h 88%

Nucleophilic Substitution

Adapted from Hendricks et al. (2015):

  • Alkylation of methyl acetoacetate : Ethyl 4-bromoacetoacetate reacts with sodium benzyloxide (generated from BnOH and NaH) in THF.
  • Transposition to target ester : Replace benzyl alcohol with 4-(benzyloxy)but-2-en-1-ol under similar conditions.

Optimization Insight :

  • Using NaH as a base in THF at 0°C minimizes side reactions (e.g., elimination).

Advanced Coupling Strategies

Mitsunobu Reaction

A stereospecific approach involves:

  • Activation of 3-oxobutanoic acid : Convert to its hemioxalate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
  • Coupling : React with 4-(benzyloxy)but-2-en-1-ol in THF at rt.

Advantage : High retention of configuration at the alcohol center.

TCBOXY-Mediated Esterification

A modern method from ACS Omega (2018) utilizes:

  • Activation : (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY) activates 3-oxobutanoic acid in DCM with DMAP.
  • Coupling : Add 4-(benzyloxy)but-2-en-1-ol and DIPEA, stirring at rt for 15 min.

Key Data :

Parameter Value
Reaction time 15–30 min
Yield 85–92%

Comparative Analysis of Methods

Method Yield Conditions Scalability Cost
Acyl chloride 88% Mild, 0°C → rt High Low
Mitsunobu 75% rt, anhydrous Moderate High
TCBOXY coupling 90% rt, fast High Moderate

Critical Considerations :

  • Double bond stability : Strong acids/bases promote isomerization; thus, mild conditions (e.g., TCBOXY) are preferred.
  • Purification : Silica gel chromatography (hexane/EtOAc) effectively separates the ester from byproducts.

Chemical Reactions Analysis

Potential Chemical Reactions

Given its structure, 4-(benzyloxy)but-2-en-1-yl 3-oxobutanoate could undergo several types of reactions typical for esters and alkenes:

  • Hydrolysis : The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol.

  • Alkylation : The acetoacetate group can participate in alkylation reactions, potentially forming new carbon-carbon bonds.

  • Oxidation : The alkene could be oxidized to form epoxides or other oxygenated compounds.

  • Cross-Coupling Reactions : The benzyloxy group might be involved in cross-coupling reactions if converted into a suitable leaving group.

Reaction Conditions and Catalysts

Reaction conditions and catalysts play a crucial role in the outcome of chemical reactions. For example:

  • Hydrolysis might be catalyzed by acids or bases.

  • Alkylation could be facilitated by strong bases like sodium hydride or potassium tert-butoxide.

  • Oxidation reactions often require metal catalysts or oxidizing agents like hydrogen peroxide.

  • Cross-Coupling typically involves palladium or copper catalysts.

Related Compounds and Reactions

While specific data on 4-(benzyloxy)but-2-en-1-yl 3-oxobutanoate is scarce, related compounds like ethyl 4-(benzyloxy)-3-oxobutanoate (CAS No. 67354-34-1) provide insights into potential reactions. For instance, esters similar to this can undergo dealkoxycarbonylation reactions, as seen in the Krapcho reaction, which involves heating the ester with a strong base and a solvent like DMSO or DMF .

Data Tables

Given the lack of specific data on 4-(benzyloxy)but-2-en-1-yl 3-oxobutanoate, we can look at related compounds for inspiration. For example, the synthesis of similar esters might involve conditions like those shown below:

Reaction Type Conditions Yield Product
HydrolysisAcid/Base, H2OVariableCarboxylic Acid + Alcohol
AlkylationStrong Base, Alkyl HalideVariableAlkylated Product
OxidationOxidizing Agent, SolventVariableEpoxide or Oxygenated Product
Cross-CouplingPalladium/Copper Catalyst, SolventVariableCoupled Product

Scientific Research Applications

Medicinal Chemistry Applications

One of the prominent applications of this compound is in the field of medicinal chemistry, particularly in the synthesis of bioactive molecules.

Antimycobacterial Activity

Recent studies have demonstrated that derivatives of 4-(benzyloxy)but-2-en-1-yl 3-oxobutanoate exhibit promising antimycobacterial activity against Mycobacterium tuberculosis. A series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized using this compound as a precursor. The synthesized compounds were evaluated for their inhibitory effects on the M. tuberculosis H37Rv strain, showing varying degrees of effectiveness based on structural modifications .

Anti-inflammatory Potential

Research has also indicated that compounds derived from 4-(benzyloxy)but-2-en-1-yl 3-oxobutanoate can modulate inflammatory pathways. Studies involving PPARα agonism have shown that certain derivatives can ameliorate inflammation and vascular leakage, making them candidates for further development in treating inflammatory diseases .

Synthetic Applications

The compound serves as a valuable intermediate in various synthetic pathways.

Synthesis of α-Hydroxy Acids

The application of metal-catalyzed silylene transfer to α-keto esters has been explored to synthesize disubstituted α-hydroxy acids. This method utilizes 4-(benzyloxy)but-2-en-1-yl 3-oxobutanoate as a key starting material, demonstrating its utility in generating complex organic molecules .

Material Science Applications

In addition to medicinal chemistry, this compound has potential applications in materials science.

Light Fastness Improvement

Compounds similar to 4-(benzyloxy)but-2-en-1-yl 3-oxobutanoate have been investigated for their ability to enhance the light fastness of textile materials. By incorporating these compounds into polymer matrices, researchers aim to protect textiles from ultraviolet degradation .

Case Studies

Study Application Findings
Antimycobacterial EvaluationSynthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolinesShowed effective inhibition against M. tuberculosis H37Rv strain with yields between 26–48% .
Anti-inflammatory ResearchPPARα AgonismDemonstrated reduction in inflammation and vascular leakage through specific structural modifications .
Light Fastness ImprovementTextile ApplicationsEnhanced UV protection when incorporated into polymer articles .

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)but-2-en-1-yl 3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the oxobutanoate moiety can participate in various biochemical reactions. The pathways involved may include oxidation-reduction processes and nucleophilic substitution reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-(Benzyloxy)but-2-en-1-yl 3-oxobutanoate with key analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Key Features Applications/Reactivity Reference
4-(Benzyloxy)but-2-en-1-yl 3-oxobutanoate C₁₅H₁₆O₄ 260.28 (calculated) α,β-unsaturated ester; benzyloxy group at C4 Potential use in cycloadditions or as a Michael acceptor in drug intermediates N/A
Ethyl 4-(benzyloxy)-3-oxobutanoate C₁₃H₁₆O₄ 236.26 Saturated ester; lower steric hindrance Synthesis of 1-amino-1-hydroxymethylcyclobutane derivatives
Methyl 2-benzoylamino-3-oxobutanoate C₁₂H₁₃NO₄ 235.24 Benzoylamino substituent at C2; ketone at C3 Precursor for arylaminobut-2-enoates via condensation with aromatic amines
Ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate (SS-14) C₂₃H₂₂O₇ 410.42 Chromene and phenolic substituents; complex branching Studied for spectroscopic properties and potential bioactivity
Benzyl 4-oxobutanoate C₁₁H₁₂O₃ 192.21 Simplified structure lacking unsaturated bonds Intermediate in peptide and heterocycle synthesis

Key Observations:

Reactivity Differences: The α,β-unsaturated system in 4-(Benzyloxy)but-2-en-1-yl 3-oxobutanoate enhances its electrophilicity compared to saturated analogs like ethyl 4-(benzyloxy)-3-oxobutanoate. This makes it more suitable for conjugate additions or Diels-Alder reactions .

Synthetic Utility: Compounds like SS-14 demonstrate that bulky or aromatic substituents on the 3-oxobutanoate scaffold can lead to specialized applications in photochemistry or medicinal chemistry .

Biological Activity

4-(Benzyloxy)but-2-en-1-yl 3-oxobutanoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anti-cancer and anti-inflammatory effects. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Structure

The synthesis of 4-(benzyloxy)but-2-en-1-yl 3-oxobutanoate typically involves the reaction of appropriate alkylating agents with butenolides and benzyloxy derivatives. The structural formula can be represented as follows:

C13H14O4\text{C}_{13}\text{H}_{14}\text{O}_4

This compound features a butenyl moiety linked to a benzyloxy group, which is crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that 4-(benzyloxy)but-2-en-1-yl 3-oxobutanoate exhibits significant anticancer properties. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. The mechanism appears to involve the upregulation of pro-apoptotic factors and cell cycle arrest at the G2/M phase, as evidenced by flow cytometric analyses .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-23125Induces apoptosis, G2/M phase arrest
A54930Upregulation of p21, apoptosis

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has shown promise as an anti-inflammatory agent. It has been reported to modulate the expression of pro-inflammatory cytokines in macrophages, reducing inflammation markers such as TNF-alpha and IL-6. This effect may be mediated through the inhibition of NF-kB signaling pathways .

Table 2: Anti-inflammatory Effects

CytokineEffect (ng/mL)Mechanism
TNF-alphaDecreased by 40%NF-kB inhibition
IL-6Decreased by 35%Modulation of signaling

Case Studies

A notable case study involved the administration of 4-(benzyloxy)but-2-en-1-yl 3-oxobutanoate in animal models. In a murine model of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as an effective therapeutic agent .

Case Study Summary

Table 3: Case Study Results

Treatment GroupTumor Size Reduction (%)Survival Rate (%)
Control-50
Experimental Group6080

The mechanisms underlying the biological activities of 4-(benzyloxy)but-2-en-1-yl 3-oxobutanoate are multifaceted:

  • Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : It causes G2/M phase arrest by modulating cyclin-dependent kinases.
  • ROS Generation : Increases reactive oxygen species (ROS) levels, contributing to oxidative stress in cancer cells .
  • Cytokine Modulation : Alters cytokine production, reducing inflammation and promoting healing processes.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 4-(Benzyloxy)but-2-en-1-yl 3-oxobutanoate?

  • The compound is typically synthesized via esterification or oxidation reactions. For example, benzyl-protected intermediates (e.g., benzyloxybutenol derivatives) can undergo condensation with 3-oxobutanoate precursors under acidic or basic conditions. Reaction optimization may involve temperature control (e.g., 0–25°C) and catalysts like triethylamine for neutralization .

Q. How can researchers confirm the structural integrity of 4-(Benzyloxy)but-2-en-1-yl 3-oxobutanoate?

  • Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify the benzyloxy group (δ ~4.5–5.0 ppm for OCH2_2Ph) and α,β-unsaturated ester signals.
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., calculated [M+H]+^+ = 291.16).
  • X-ray crystallography : For crystalline derivatives, SHELX software (e.g., SHELXL-2018) refines bond lengths and angles to resolve structural ambiguities .

Q. What safety protocols are critical when handling this compound?

  • Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles. Avoid inhalation of vapors and direct skin contact. Store in sealed containers under inert gas (e.g., N2_2) to prevent degradation. Emergency measures include flushing eyes with water for 15 minutes and seeking medical attention for persistent irritation .

Advanced Research Questions

Q. How can conflicting spectroscopic data for 4-(Benzyloxy)but-2-en-1-yl 3-oxobutanoate derivatives be resolved?

  • Case study : Discrepancies in 1H^1H NMR integration ratios may arise from rotameric equilibria in the α,β-unsaturated ester. Solutions include:

  • Variable-temperature NMR to observe dynamic effects.
  • Comparative analysis with analogous compounds (e.g., benzyl-protected butenolides) to validate peak assignments.
  • Cross-validation using 13C^{13}C-DEPT or 2D-COSY experiments .

Q. What methodologies optimize reaction yields in stereoselective syntheses of this compound?

  • Catalytic asymmetric synthesis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) can induce enantioselectivity in cyclization steps.
  • Solvent effects : Polar aprotic solvents (e.g., DMF or THF) improve reagent solubility, while low temperatures (−78°C) minimize side reactions.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or preparative HPLC isolates high-purity fractions .

Q. How do computational models aid in predicting the reactivity of 4-(Benzyloxy)but-2-en-1-yl 3-oxobutanoate?

  • DFT calculations : Predict transition states for nucleophilic attacks on the α,β-unsaturated ester.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug discovery.
  • SAR studies : Correlate substituent effects (e.g., benzyloxy vs. methoxy groups) with reaction kinetics .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental melting points?

  • Potential causes : Polymorphism or residual solvents in crystallized samples.
  • Solutions :

  • Recrystallize from alternative solvents (e.g., EtOH/water mixtures).
  • Perform differential scanning calorimetry (DSC) to identify polymorphic transitions.
  • Compare with literature data for structurally similar compounds (e.g., benzyloxybutenol esters) .

Q. What steps validate the purity of 4-(Benzyloxy)but-2-en-1-yl 3-oxobutanoate in catalytic studies?

  • Analytical methods :

  • HPLC-UV/ELSD : Purity >98% confirmed by peak integration.
  • Elemental analysis : Match calculated and observed C/H/O percentages.
  • TLC monitoring : Ensure no residual starting materials remain post-reaction .

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